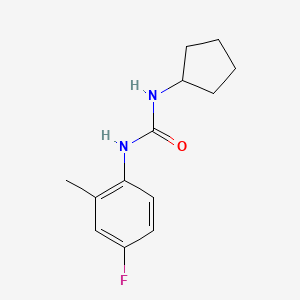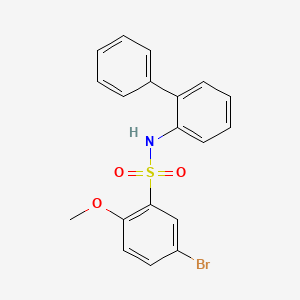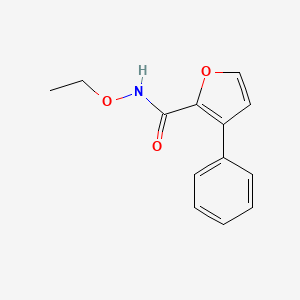![molecular formula C21H19N3O2 B7497611 Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is a chemical compound that has been the subject of extensive scientific research. This compound is known to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
作用機序
The mechanism of action of Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to have potent inhibitory effects on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its potent inhibitory effects on monoamine oxidase, as well as its ability to inhibit the reuptake of certain neurotransmitters. In vivo studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, and may have potential applications in the treatment of neurological disorders such as depression and anxiety.
実験室実験の利点と制限
One of the main advantages of using Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone in lab experiments is its potent inhibitory effects on certain enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone. One area of interest is the development of new drugs based on this compound, which may have potential applications in the treatment of various neurological disorders. Another area of interest is the further elucidation of its mechanism of action, which may lead to a better understanding of the biochemical and physiological effects of this compound. Additionally, future studies may explore the potential toxicity and safety of this compound, which may have implications for its use in clinical settings.
合成法
The synthesis of Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone involves several steps, including the reaction of naphthalene with 2-bromoacetyl pyridine, followed by the reaction of the resulting intermediate with piperazine and pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. In neuroscience, it has been studied for its effects on the central nervous system, including its potential use as a treatment for various neurological disorders.
特性
IUPAC Name |
naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(18-9-5-7-16-6-1-2-8-17(16)18)23-12-14-24(15-13-23)21(26)19-10-3-4-11-22-19/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGERVXQYPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)


![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)

![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)
![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)
